N~2~-(4-bromo-3-methylphenyl)-N~1~-(1-methyl-4-piperidinyl)-N~2~-(methylsulfonyl)glycinamide -

N~2~-(4-bromo-3-methylphenyl)-N~1~-(1-methyl-4-piperidinyl)-N~2~-(methylsulfonyl)glycinamide

Catalog Number: EVT-4608354
CAS Number:
Molecular Formula: C16H24BrN3O3S
Molecular Weight: 418.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Sumatriptan

  • Compound Description: Sumatriptan is a non-selective 5-HT1B/1D agonist used as a therapeutic agent for the acute treatment of migraine. []
  • Relevance: Although not structurally similar to N~2~-(4-bromo-3-methylphenyl)-N~1~-(1-methyl-4-piperidinyl)-N~2~-(methylsulfonyl)glycinamide, sumatriptan's role as a treatment for migraine highlights the therapeutic potential of compounds targeting neurological pathways, which may be relevant for the target compound as well. []

5-(4′-Fluorobenzamido)-3-(N-methyl-piperidin-4-yl)-1H-indole

  • Compound Description: This compound, also known as the first Selective Serotonin One F Receptor Agonist (SSOFRA), was found to be clinically useful in the treatment of migraine. []
  • Relevance: Similar to sumatriptan, this SSOFRA showcases the therapeutic potential of compounds acting on serotonin receptors, suggesting a potential area of investigation for the neurological activity of N~2~-(4-bromo-3-methylphenyl)-N~1~-(1-methyl-4-piperidinyl)-N~2~-(methylsulfonyl)glycinamide. []

N-[3-(1-methyl-4-piperidinyl)-1H-pyrrolo[3,2-b]pyridin-5-yl]propanamide

  • Compound Description: This compound is a SSOFRA with greater than 100-fold selectivity over 5-HT1A, 5-HT1B, and 5-HT1D receptors. It has shown potential as a clinical treatment for migraine. []
  • Relevance: This compound shares a 1-methyl-4-piperidinyl moiety with N~2~-(4-bromo-3-methylphenyl)-N~1~-(1-methyl-4-piperidinyl)-N~2~-(methylsulfonyl)glycinamide and further strengthens the relevance of exploring the target compound's interaction with serotonin receptors for potential therapeutic applications. []
  • Compound Description: R 31 833 belongs to a series of N-[4-substituted 1-(2-arylethyl)-4-piperidinyl]-N-phenylpropanamides exhibiting potent analgesic activity with a high safety margin. []
  • Relevance: R 31 833 shares a structural resemblance to N~2~-(4-bromo-3-methylphenyl)-N~1~-(1-methyl-4-piperidinyl)-N~2~-(methylsulfonyl)glycinamide, particularly the 1-(arylalkyl)-4-piperidinyl core. This similarity suggests that N~2~-(4-bromo-3-methylphenyl)-N~1~-(1-methyl-4-piperidinyl)-N~2~-(methylsulfonyl)glycinamide might also possess analgesic properties. []
  • Compound Description: R 32 792, another potent analgesic belonging to the N-[4-substituted 1-(2-arylethyl)-4-piperidinyl]-N-phenylpropanamides series, displays a long duration of action. []
  • Relevance: Similar to R 31 833, the structural similarity of R 32 792 to N~2~-(4-bromo-3-methylphenyl)-N~1~-(1-methyl-4-piperidinyl)-N~2~-(methylsulfonyl)glycinamide, specifically the shared 1-(arylalkyl)-4-piperidinyl core, further supports the potential analgesic properties of the target compound. []

N-[4-(1-Oxopropyl)-1-[2-(2-thienyl)ethyl]-4-piperidinyl]-N-phenylpropanamide (R 33 352)

  • Compound Description: R 33 352 is a potent analgesic from the N-[4-substituted 1-(2-arylethyl)-4-piperidinyl]-N-phenylpropanamides series, characterized by a short duration of action. []
  • Relevance: As with the previous two compounds, the structural analogy between R 33 352 and N~2~-(4-bromo-3-methylphenyl)-N~1~-(1-methyl-4-piperidinyl)-N~2~-(methylsulfonyl)glycinamide, particularly the 1-(arylalkyl)-4-piperidinyl core, reinforces the possibility of the target compound exhibiting analgesic effects. []

N-[4-(Methoxymethyl)-1-[2-(2-thienyl)ethyl]-4-piperidinyl]-N-phenylpropanamide (R 30 730)

  • Compound Description: R 30 730 is a potent analgesic from the N-[4-substituted 1-(2-arylethyl)-4-piperidinyl]-N-phenylpropanamides series with a rapid onset of action and a high safety margin. []
  • Relevance: Similar to the previous compounds, the shared 1-(arylalkyl)-4-piperidinyl core structure between R 30 730 and N~2~-(4-bromo-3-methylphenyl)-N~1~-(1-methyl-4-piperidinyl)-N~2~-(methylsulfonyl)glycinamide suggests that the target compound might also possess analgesic properties. []

Sah 58-035 [3-[Decyldimethylsilyl]-N-[2-(4-methylphenyl)-1-phenylethyl]propanamide]

  • Compound Description: Initially recognized as a prototypical ACAT inhibitor, Sah 58-035 was later discovered to be an agonist of estrogen receptors (ERα and ERβ). []
  • Relevance: While not structurally identical, both Sah 58-035 and N~2~-(4-bromo-3-methylphenyl)-N~1~-(1-methyl-4-piperidinyl)-N~2~-(methylsulfonyl)glycinamide share a diphenyl ethane pharmacophore. This shared pharmacophore suggests that N~2~-(4-bromo-3-methylphenyl)-N~1~-(1-methyl-4-piperidinyl)-N~2~-(methylsulfonyl)glycinamide might also interact with estrogen receptors, warranting further investigation into its potential estrogenic or anti-estrogenic activities. []

Properties

Product Name

N~2~-(4-bromo-3-methylphenyl)-N~1~-(1-methyl-4-piperidinyl)-N~2~-(methylsulfonyl)glycinamide

IUPAC Name

2-(4-bromo-3-methyl-N-methylsulfonylanilino)-N-(1-methylpiperidin-4-yl)acetamide

Molecular Formula

C16H24BrN3O3S

Molecular Weight

418.4 g/mol

InChI

InChI=1S/C16H24BrN3O3S/c1-12-10-14(4-5-15(12)17)20(24(3,22)23)11-16(21)18-13-6-8-19(2)9-7-13/h4-5,10,13H,6-9,11H2,1-3H3,(H,18,21)

InChI Key

OJTDOMOCCINFOG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N(CC(=O)NC2CCN(CC2)C)S(=O)(=O)C)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.